Home > Products > Screening Compounds P31245 > methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate
methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate -

methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate

Catalog Number: EVT-4621049
CAS Number:
Molecular Formula: C12H13N5O3
Molecular Weight: 275.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1H-Tetrazol-5-yl)-allenes

    Compound Description: (1H-Tetrazol-5-yl)-allenes are a class of compounds featuring a 1H-tetrazol-5-yl group directly attached to an allene moiety. Research on these compounds focuses on their synthesis and reactivity with aziridines. Depending on the substituents on the allene and the reaction conditions, these reactions can yield either tetrasubstituted pyrroles or 4-methylenepyrrolidines [].

    Relevance: The (1H-Tetrazol-5-yl)-allenes share the core 1H-tetrazolyl group with methyl N-[4-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate. While the latter incorporates the tetrazole ring within a benzamide scaffold, the former showcases its utility as a building block for generating other heterocyclic systems []. This highlights the versatility of the tetrazole moiety in medicinal chemistry.

7β-[2-Acylamino-2-(4-hydroxyphenyl)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic acids

    Compound Description: This series of compounds represents a class of cephalosporin antibiotics investigated for their broad-spectrum antibacterial activity, particularly against Pseudomonas aeruginosa []. The structure features a cephalosporin core with a 1-methyl-1H-tetrazol-5-ylthiomethyl group at the 3-position. Modifications at the 7β-acylamino group were explored to optimize the antibacterial potency, with 4-hydroxypyridine-3-carbonyl and 4-hydroxy-1,5-naphthyridine-3-carbonyl derivatives exhibiting promising activity [].

    Relevance: The presence of the 1-methyl-1H-tetrazol-5-yl group links this class of cephalosporins to methyl N-[4-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate. While the tetrazole's position and substitution differ, both highlight its presence in diverse pharmaceutical agents []. The variation in the core scaffolds (benzamide vs. cephalosporin) further underscores the adaptability of the tetrazole ring in drug design.

(3S,4R)-3-[2-(2-Aminothiazol-4-yl)-(Z)-2-(O-substituted oxyimino)acetamido]-4-methyl-1-(1H-tetrazol-5-yl)-2-azetidinones

    Compound Description: This series of compounds comprises another class of β-lactam antibiotics, specifically 2-azetidinones, bearing a 1H-tetrazol-5-yl substituent at the N-1 position []. These compounds were synthesized and evaluated for their in vitro antibacterial activity. The study focused on how the nature of the O-substituent in the oxyiminoacetamido side chain influences the antibacterial spectrum. Notably, lipophilic O-substituents enhanced activity against staphylococci, while hydrophilic groups, like carboxycyclobutane, improved potency against Gram-negative bacteria, including Pseudomonas aeruginosa [].

    Relevance: The (3S,4R)-3-[2-(2-Aminothiazol-4-yl)-(Z)-2-(O-substituted oxyimino)acetamido]-4-methyl-1-(1H-tetrazol-5-yl)-2-azetidinones share the 1H-tetrazol-5-yl moiety with methyl N-[4-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate, emphasizing the prevalence of this heterocycle in antibacterial agents. The distinct core structures (benzamide vs. β-lactam) further exemplify the tetrazole ring's adaptability and utility in medicinal chemistry, particularly in designing antibiotics with tailored activity profiles [].

EXP063 (4-[[4-[[3-(N-Isopropylamino)-2-hydroxypropyl]oxy]-indole-2-carboxamido]methyl]-2-propyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid)

    Compound Description: EXP063 is a dual angiotensin II (Ang II) and β-adrenergic receptor antagonist designed to combat hypertension and congestive heart failure []. Its structure incorporates a 1H-tetrazol-5-yl group within a biphenylmethyl substituent attached to an imidazole ring. Preclinical studies have demonstrated its potent and long-lasting antihypertensive effects in animal models [].

    Relevance: The presence of the 1H-tetrazol-5-yl group within a biphenyl system in EXP063 draws a structural parallel to methyl N-[4-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate, which also features a phenyl ring directly attached to the tetrazole. Although their pharmacological targets differ, both compounds showcase the utilization of tetrazole-containing molecules in medicinal chemistry, particularly for cardiovascular diseases []. This emphasizes the versatility of the tetrazole moiety in drug design for diverse therapeutic applications.

Losartan (2-n butyl-4-chloro-5-hydroxymethyl-1-β(2'-(1H-tetrazol-5yl)biphenyl-4-yl)methyl]imidazole)

    Compound Description: Losartan, an angiotensin II receptor antagonist, is primarily used to treat hypertension. It contains a 1H-tetrazol-5-yl group within a biphenylmethyl substituent attached to an imidazole ring []. Research indicates that losartan's antiplatelet effects involve antagonism of TXA2/PGH2 receptors (TP receptors), suggesting a multifaceted mechanism of action beyond its primary antihypertensive properties [].

    Relevance: Losartan's structure, containing a 1H-tetrazol-5-yl group within a biphenyl system linked to an imidazole ring, closely resembles that of EXP063. This highlights a recurring structural motif in compounds targeting the renin-angiotensin system. Compared to methyl N-[4-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate, losartan exemplifies how slight modifications, such as the presence of the biphenyl and imidazole rings, can dramatically alter the pharmacological target and therapeutic application []. Despite these differences, the shared tetrazole moiety underscores its significance in designing various bioactive molecules.

Biotinylated HIV-1 Protease Inhibitors

    Compound Description: These compounds represent a series of peptidic HIV-1 protease inhibitors designed with a "vitamin-cloaking" strategy. They incorporate the structural element of biotin to potentially enhance their oral bioavailability and reduce rapid biliary clearance. While some exhibited potent enzyme inhibition (Ki ≤ 10 nM) [], they lacked satisfactory antiviral activity. This was attributed to the hydrophilic biotin segment hindering cell membrane permeability and intracellular access, crucial for antiviral efficacy [].

    Relevance: While these inhibitors do not directly contain a tetrazole ring like methyl N-[4-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate, they highlight a key concept in medicinal chemistry: the modification of lead compounds to improve their pharmacokinetic properties. This study exemplifies the challenges and considerations in balancing potent target engagement with favorable drug-like characteristics [], a crucial aspect in drug discovery regardless of the specific pharmacophore, including tetrazole-containing compounds.

Properties

Product Name

methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate

IUPAC Name

methyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]propanoate

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

InChI

InChI=1S/C12H13N5O3/c1-20-11(18)6-7-13-12(19)9-2-4-10(5-3-9)17-8-14-15-16-17/h2-5,8H,6-7H2,1H3,(H,13,19)

InChI Key

FCAUSYZAERFEGO-UHFFFAOYSA-N

SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)N2C=NN=N2

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)N2C=NN=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.